1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea
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Overview
Description
N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-METHYLUREA is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-METHYLUREA typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under basic conditions. The resulting thiazole intermediate is then reacted with a furan aldehyde to form the furan-thiazole adduct. Finally, the urea moiety is introduced through the reaction with hydroxylamine and methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-METHYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-METHYLUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-METHYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-{[(E)-(5-nitro-2-furyl)methylidene]amino}-2,4-imidazolidinedione
- 1-{[(E)-(5-nitro-2-thienyl)methylidene]amino}-2,4-imidazolidinedione
- 3-methyl-1-(5-nitro-1,3-thiazol-2-yl)-2,4-imidazolidinedione
Uniqueness
N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-METHYLUREA is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H16N4O3S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxy-3-methylurea |
InChI |
InChI=1S/C12H16N4O3S2/c1-12(2)9(16(18)10(17)13-3)15(11(20)21-12)14-7-8-5-4-6-19-8/h4-7,9,18H,1-3H3,(H,13,17)/b14-7+ |
InChI Key |
LLUWLPIEHXDRJH-VGOFMYFVSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC)O)C |
Origin of Product |
United States |
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